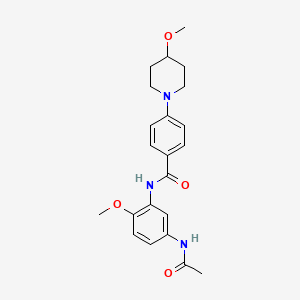

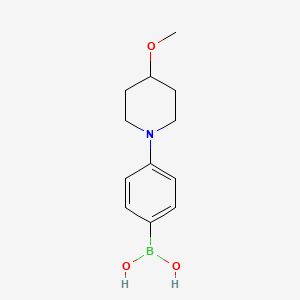

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as AM-679, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Neuropharmacological Profile

One notable compound, structurally related to the one , demonstrated a comprehensive neuropharmacological profile as a serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist. This compound, upon administration, reduced immobility time in forced-swim tests in rats, indicative of potential antidepressant effects. It also suppressed aggressive behavior and enhanced cognitive performance without elevating body weight or perturbing sexual behavior, suggesting its utility in improving mood and cognitive functions with satisfactory tolerance (Dekeyne et al., 2012).

Anticonvulsant Activities

Research into functionalized N-benzyl 2-acetamidoacetamides highlighted the importance of the 2-acetamido substituent in anticonvulsant activity. Studies demonstrated that these compounds provide significant protection against seizures induced in animal models, underscoring their potential as anticonvulsant agents (Choi et al., 1996).

Molecular Imaging

Another application involves the use of benzamide derivatives in molecular imaging, specifically in positron emission tomography (PET) for the quantification of serotonin 1A (5-HT1A) receptor densities in the living brain. Such compounds have facilitated the study of neurological diseases and disorders in humans, contributing valuable insights into conditions like Alzheimer's disease (Kepe et al., 2006).

Antioxidant and Antimicrobial Activities

A new benzamide isolated from endophytic Streptomyces showed antimicrobial and antioxidant activities, indicating potential applications in treating infections and preventing oxidative stress-related damage. This underscores the broader utility of benzamide derivatives in biomedicine and pharmacology (Yang et al., 2015).

properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-15(26)23-17-6-9-21(29-3)20(14-17)24-22(27)16-4-7-18(8-5-16)25-12-10-19(28-2)11-13-25/h4-9,14,19H,10-13H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPZWOHQVXIQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

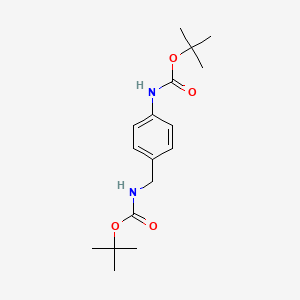

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)

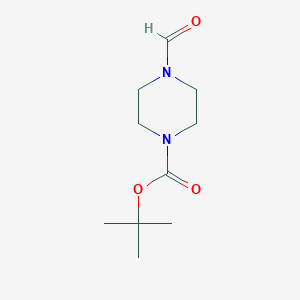

![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)

![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

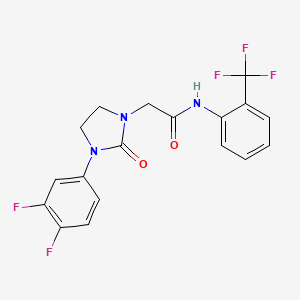

![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)